molecular formula C20H19N3O4S B2458541 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851132-57-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2458541
CAS No.: 851132-57-5
M. Wt: 397.45
InChI Key: RVSUSEIDUBFNEJ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, drawing from diverse sources to present a comprehensive overview.

Antimicrobial Activity

Research has indicated that compounds containing the benzodioxole structure exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of benzodioxole can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have demonstrated effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that imidazole derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, compounds with similar structural motifs have been reported to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis through the modulation of Bcl-2 family proteins and caspase activation .

Enzyme Inhibition

This compound has been tested for its ability to inhibit certain enzymes critical for bacterial cell wall synthesis. In particular, it has shown promise in inhibiting UDP-MurNAc-L-Ala-D-[14C]Glu formation in bacterial cultures, indicating potential as an antibiotic agent targeting peptidoglycan biosynthesis pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies indicate that substituents on the imidazole ring and the benzodioxole moiety significantly affect potency and selectivity against various biological targets .

CompoundActivityReference
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamideAntimicrobial
Imidazole derivativesAnticancer
UDP-MurNAc-L-Ala-D-[14C]Glu inhibitorEnzyme inhibition

Clinical Implications

The potential clinical implications of this compound are vast. Given its antimicrobial and anticancer properties, it could serve as a lead compound for developing new therapeutic agents. Ongoing research is focusing on optimizing its pharmacokinetic properties to enhance efficacy while minimizing toxicity.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related benzimidazole derivatives have shown promising results against various pathogens, including Mycobacterium tuberculosis and other bacterial strains .

The antimicrobial activity is often assessed using:

  • Minimum Inhibitory Concentration (MIC) : To determine the lowest concentration that inhibits growth.
  • Zone of Inhibition : Measuring the diameter of inhibition around the compound in agar diffusion assays.

Anticancer Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has also been evaluated for its anticancer potential. Similar compounds have been found to induce apoptosis in cancer cell lines and inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

In vitro studies often utilize various cancer cell lines to evaluate:

  • Cell Viability Assays : Such as MTT or XTT assays to assess cytotoxic effects.
  • Flow Cytometry : To analyze cell cycle distribution and apoptosis rates.

Antitubercular Activity Evaluation

A study assessed the antitubercular activity of related compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant activity with specific MIC values indicating their potential use as therapeutic agents against tuberculosis .

Anticancer Mechanisms Investigation

Another investigation focused on the anticancer properties of similar thiazole derivatives containing benzo[d][1,3]dioxole moieties. The study demonstrated that these compounds could induce G0/G1 and G2/M phase arrest in cancer cells, leading to apoptosis through both p53-dependent and independent pathways .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-25-16-4-2-3-15(10-16)23-8-7-21-20(23)28-12-19(24)22-11-14-5-6-17-18(9-14)27-13-26-17/h2-10H,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSUSEIDUBFNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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